叔丁基双(2-氰乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

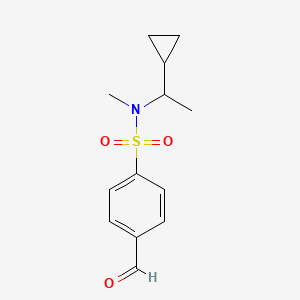

“tert-Butyl bis(2-cyanoethyl)carbamate” is a derivative of bis (2-chloroethyl)amine, which is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .

Synthesis Analysis

The synthesis of “tert-Butyl bis(2-cyanoethyl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound is also produced at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis

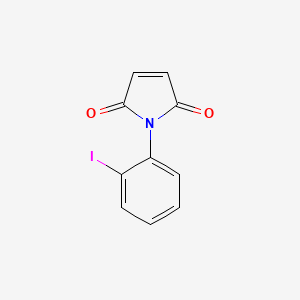

The molecular formula of “tert-Butyl bis(2-cyanoethyl)carbamate” is C8H14N2O2 . It has an average mass of 170.209 Da and a monoisotopic mass of 170.105530 Da .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in palladium-catalyzed cross-coupling reactions . It’s also involved in the production of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 136.5±23.2 °C and an index of refraction of 1.446 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学研究应用

手性药物成分的催化和合成叔丁基双(2-氰乙基)氨基甲酸酯用于合成 P-手性膦配体,当与铑络合时,在官能化烯烃的不对称氢化中表现出优异的对映选择性和高催化活性。这一过程对于有效制备几种手性药物成分至关重要,特别是那些含有氨基酸或仲胺成分的药物成分 (Imamoto 等人,2012)。

有机发光二极管 (OLED)这种化学物质在用于蓝色有机发光二极管 (OLED) 的新型咔唑取代蒽衍生物的开发中发挥作用。这些衍生物在溶液中表现出强烈的蓝色发射,具有高量子效率,使其适用于 OLED 中的应用 (Chen 等人,2012)。

受保护胍的合成叔丁基双(2-氰乙基)氨基甲酸酯用于从伯胺和仲胺合成双(氨基甲酸酯)保护的胍。这一过程对于生成具有更强亲电性的衍生物非常重要,这些衍生物在胍基化树脂结合胺中具有更高的反应性和产率 (Yong 等人,1999)。

二氧化碳固定和环状氨基甲酸酯合成该化合物有助于不饱和胺的环化大气 CO2 固定,从而形成环状氨基甲酸酯。这一应用在碳捕获和利用策略的背景下尤为重要 (Takeda 等人,2012)。

2'-脱氧核苷酸的碳环类似物的合成在核苷酸类似物合成领域,叔丁基双(2-氰乙基)氨基甲酸酯是 2'-脱氧核苷酸的碳环类似物的对映选择性合成的重要中间体,这在遗传物质和药物开发的研究中很重要 (Ober 等人,2004)。

电活性聚合物在双稳态电活性聚合物的开发中的应用,特别是热塑性聚(叔丁基丙烯酸酯),它在环境条件下是刚性的,在较高温度下变成介电弹性体。这种材料在可刷新盲文显示器等领域具有潜在应用 (Yu 等人,2009)。

作用机制

The mechanism of action of “tert-Butyl bis(2-cyanoethyl)carbamate” involves the removal of the Boc group in the structure to obtain the active carboxyl group in the organic synthesis transformation . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

安全和危害

属性

IUPAC Name |

tert-butyl N,N-bis(2-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKBNGEHOLRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

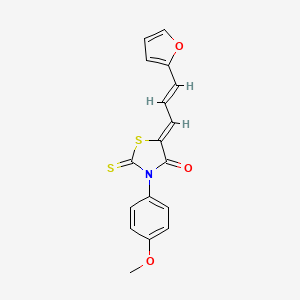

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)

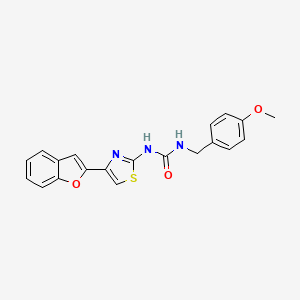

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

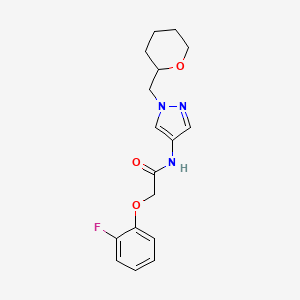

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)

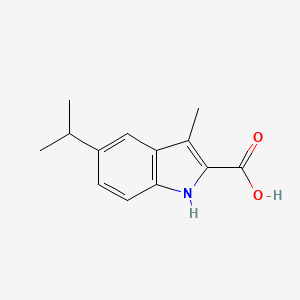

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)